西尼莫德富马酸盐

描述

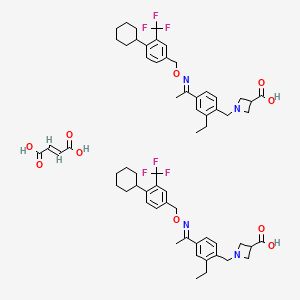

Siponimod fumarate, also known as BAF-312, is a potent and orally selective S1P Receptor Modulator . It is used to treat the relapsing forms of multiple sclerosis (MS), including clinically isolated syndrome, relapsing-remitting disease, and active secondary progressive disease . This medicine will not cure MS, but it may slow some of the disabling effects and decrease the number of relapses of the disease .

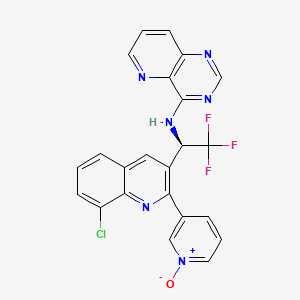

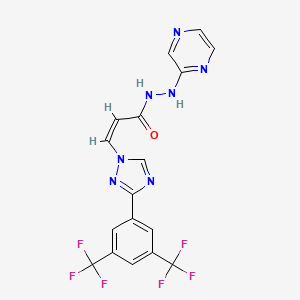

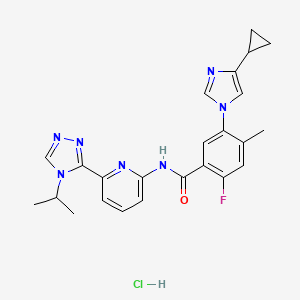

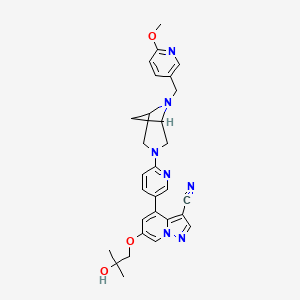

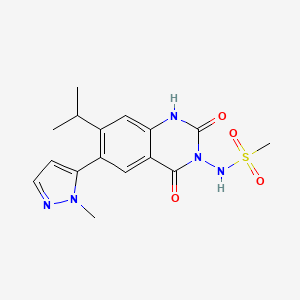

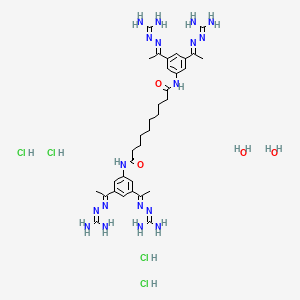

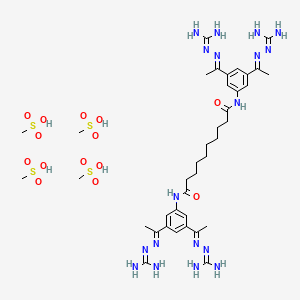

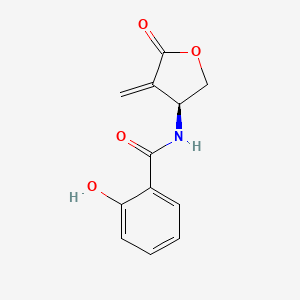

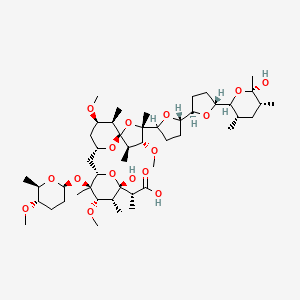

Molecular Structure Analysis

Siponimod fumarate has a chemical formula of C62H74F6N4O10 . It is a selective sphingosine-1-phosphate receptor modulator, exhibiting high affinity binding at S1P1 and S1P5 receptors .Physical And Chemical Properties Analysis

Siponimod fumarate has a molecular weight of 1,149.280 . Its elemental analysis is C, 64.80; H, 6.49; F, 9.92; N, 4.88; O, 13.92 .科学研究应用

西尼莫德可有效治疗继发性进展型多发性硬化症。与安慰剂相比,它在减少残疾进展方面表现出显着益处,对 1 型和 5 型 S1P 受体具有选择性亲和力,表明心动过缓和血管收缩的风险可能较低 (Gajofatto & Turatti, 2020).

它是复发缓解型多发性硬化的口服疗法之一,并且在几乎所有临床研究中都显示出功能性和磁共振成像的益处 (Paolicelli et al., 2020).

西尼莫德在健康志愿者中进行了代谢和处置研究,揭示了其药代动力学特性,例如吸收、分布和排泄模式 (Glaenzel et al., 2018).

它还可以预防多发性硬化症实验模型中的突触神经变性。这包括对 GABA 能传递的影响、星形胶质增生和小胶质增生的减弱以及淋巴细胞浸润的减少 (Gentile et al., 2016).

西尼莫德于 2019 年在美国首次获得全球批准,用于治疗复发型 MS 成人,包括临床孤立综合征、复发缓解型疾病和活动性继发性进行性疾病 (Al-Salama, 2019).

一项 3 期研究 (EXPAND) 评估了西尼莫德对 SPMS 患者残疾进展的影响。它显示与安慰剂相比,相对风险降低了 21% (Kappos et al., 2018).

西尼莫德降低了 SPMS 患者的神经丝轻链血水平,表明其在限制 MS 中的神经变性病理过程中的潜力 (Kuhle et al., 2018).

它对 SPMS 患者的认知处理速度有显着好处 (Benedict et al., 2020).

西尼莫德丰富了 SPMS 中的调节性 T 细胞和 B 淋巴细胞,将平衡从记忆细胞转移到调节细胞,这可能有助于其临床疗效 (Wu et al., 2020).

它作为 S1P1/S1P5 激动剂的双重作用减弱了类器官切片培养中的脱髓鞘,表明其在 MS 以外脱髓鞘疾病中的治疗潜力 (O’Sullivan et al., 2016).

安全和危害

属性

IUPAC Name |

(E)-but-2-enedioic acid;1-[[4-[(E)-N-[[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy]-C-methylcarbonimidoyl]-2-ethylphenyl]methyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C29H35F3N2O3.C4H4O4/c2*1-3-21-14-23(10-11-24(21)15-34-16-25(17-34)28(35)36)19(2)33-37-18-20-9-12-26(22-7-5-4-6-8-22)27(13-20)29(30,31)32;5-3(6)1-2-4(7)8/h2*9-14,22,25H,3-8,15-18H2,1-2H3,(H,35,36);1-2H,(H,5,6)(H,7,8)/b2*33-19+;2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNLIKIBISICTMS-PEJBKAKVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)C(=NOCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)C)CN4CC(C4)C(=O)O.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.CCC1=C(C=CC(=C1)/C(=N/OCC2=CC(=C(C=C2)C3CCCCC3)C(F)(F)F)/C)CN4CC(C4)C(=O)O.C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C62H74F6N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1149.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Siponimod fumarate | |

CAS RN |

1234627-85-0 | |

| Record name | Siponimod fumarate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234627850 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-({4-[(1E)-1-({[4-Cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}imino)ethyl]-2-ethylphenyl}methyl)azetidine-3-carboxylic acid (2E)-but-2-enedioate (2:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SIPONIMOD HEMIFUMARIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7G02XZ0M6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。